molecular formula C16H18N2O4S2 B2445084 2-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2194904-89-5

2-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2445084
CAS No.: 2194904-89-5
M. Wt: 366.45
InChI Key: ONKSRUYKGCRMJS-UHFFFAOYSA-N
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Description

2-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a sulfonyl group

Mechanism of Action

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide” would depend on factors like its chemical structure and the route of administration. Pyrrolidine derivatives are known to have good bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiophene and pyrrolidine intermediates. These intermediates are then coupled through a series of reactions involving sulfonylation and etherification. Common reagents used in these reactions include sulfonyl chlorides, amines, and phenols, under conditions such as reflux or catalytic amounts of acids or bases .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can yield sulfides .

Scientific Research Applications

2-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is unique due to its combination of a thiophene ring, a pyrrolidine ring, and a sulfonyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound in scientific research .

Properties

IUPAC Name

2-[4-(3-thiophen-2-ylpyrrolidin-1-yl)sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c17-16(19)11-22-13-3-5-14(6-4-13)24(20,21)18-8-7-12(10-18)15-2-1-9-23-15/h1-6,9,12H,7-8,10-11H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKSRUYKGCRMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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